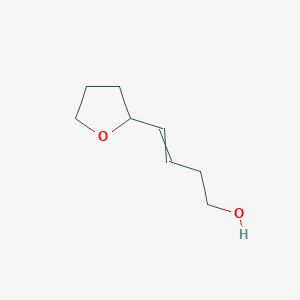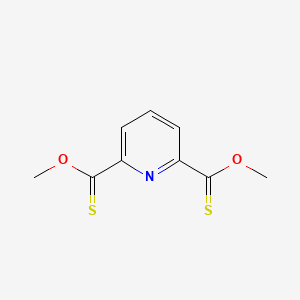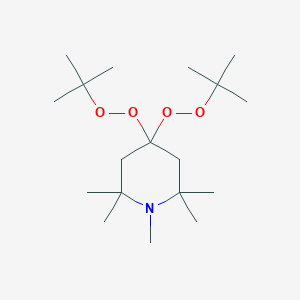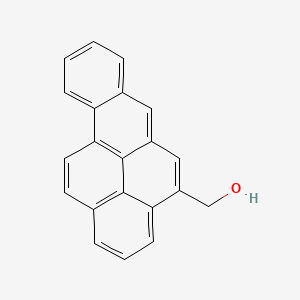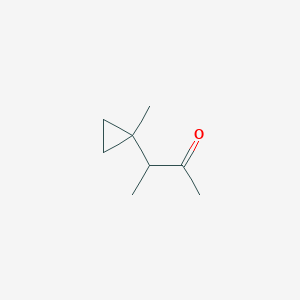
3-(1-Methylcyclopropyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylcyclopropyl)butan-2-one is an organic compound with the molecular formula C8H14O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. The compound features a cyclopropyl group, which is a three-membered carbon ring, attached to the second carbon of the butanone chain. This structural arrangement imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Methylcyclopropyl)butan-2-one can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclopropylmagnesium bromide with butan-2-one in the presence of a suitable solvent like diethyl ether. This reaction proceeds via the formation of a Grignard reagent, which then adds to the carbonyl group of butan-2-one to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(1-Methylcyclopropyl)but-2-en-1-one. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)butan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Secondary alcohols
Substitution: Imines, hydrazones
Scientific Research Applications
3-(1-Methylcyclopropyl)butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclopropyl group can participate in strain-release reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl ketone: Similar in structure but lacks the additional methyl group on the cyclopropyl ring.
Butan-2-one: Lacks the cyclopropyl group, resulting in different chemical properties.
3-Methyl-2-butanone: Similar in structure but has a different arrangement of the methyl group.
Uniqueness
3-(1-Methylcyclopropyl)butan-2-one is unique due to the presence of both a cyclopropyl group and a carbonyl group in its structure. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
CAS No. |
80345-18-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)butan-2-one |
InChI |
InChI=1S/C8H14O/c1-6(7(2)9)8(3)4-5-8/h6H,4-5H2,1-3H3 |
InChI Key |
CDPMUTAUVYUFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C1(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)

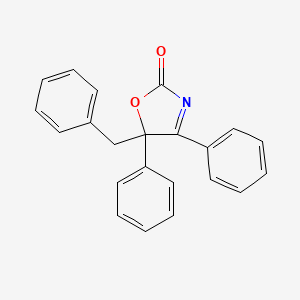
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
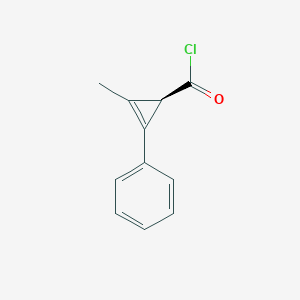
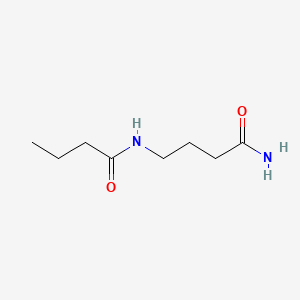
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
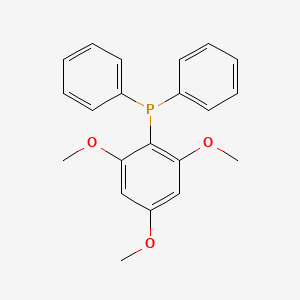
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
